molecular formula C20H18N2OS B2863880 N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313366-01-7

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2863880
CAS No.: 313366-01-7
M. Wt: 334.44
InChI Key: HBAOZFMNBADBOS-UHFFFAOYSA-N
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Description

This compound is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl . It has been studied for its potential as an anti-tumor agent, specifically through the inhibition of the C-Met receptor tyrosine kinase .


Synthesis Analysis

The synthesis of similar compounds has been achieved through the reaction of 2-bromodimedone with cyanothioacetamide . This reaction yielded a 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivative .


Molecular Structure Analysis

A quantitative structure-activity relationship (QSAR) study was performed on 48 novel 4,5,6,7-tetrahydrobenzo[d]-thiazol-2 derivatives . The study used multiple linear regression, multiple nonlinear regression, and artificial neural networks .


Chemical Reactions Analysis

The reactivity of a similar compound, 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivative, towards some chemical reagents was observed to produce different heterocyclic derivatives .

Scientific Research Applications

Antibacterial Agents

  • Antibacterial Activity: Some analogs of this compound have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds have been synthesized and evaluated for their antibacterial efficacy at non-cytotoxic concentrations (Palkar et al., 2017).

Diuretic Activity

  • Diuretic Properties: Derivatives of this compound have been synthesized and screened for their diuretic activity. Among the series, one particular derivative was identified as the most promising candidate (Yar & Ansari, 2009).

Antimicrobial and Antifungal Applications

  • Antimicrobial and Antifungal Activities: Various derivatives of this compound have been synthesized and demonstrated significant activities against bacterial and fungal strains. The structure-activity relationships were explored to understand the efficacy of these compounds (Babu et al., 2013).

Anticancer Potential

  • Anticancer Activities: Some derivatives have shown potential as anticancer agents. For instance, certain compounds have exhibited notable activity against human cancer cell lines, including breast, lung, colon, and ovarian cancer cells (Ravinaik et al., 2021).

Antileukemic Properties

  • Antileukemic Effects: Research on certain derivatives of this compound has revealed potent anti-leukemic properties. The structure-activity relationship studies have been crucial in understanding their efficacy against leukemia cells (Prasanna et al., 2010).

Synthesis and Characterization

  • Novel Synthetic Methods: There have been studies focused on developing novel synthetic methods for creating derivatives of this compound. These methods aim to produce compounds with various biological activities, including antimicrobial and anticancer properties (Shams et al., 2010).

Future Directions

The future directions for this compound could involve further optimization and in-depth studies as a possible inhibitor . The results of a comparative study based on the evaluation of the predicted properties of ADMET in silico between a candidate molecule and the Crizotinib inhibitor show that the selected molecule can be used as new anticancer drug candidates .

Properties

IUPAC Name

4-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c23-19(22-20-21-17-8-4-5-9-18(17)24-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAOZFMNBADBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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